

Application Notes and Protocols: Preparation of Cipralisant Maleate Stock Solution in DMSO

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Compound of Interest

Compound Name: *Cipralisant Maleate*

Cat. No.: *B1669074*

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Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a **Cipralisant Maleate** stock solution in Dimethyl Sulfoxide (DMSO). Cipralisant (also known as GT-2331) is a potent and selective ligand for the histamine H3 receptor (H3R), a critical target in the central nervous system.^{[1][2][3]} These protocols are designed to ensure the accurate and reproducible preparation of **Cipralisant Maleate** for use in a variety of research applications. Included are the physicochemical properties of the compound, detailed instructions for stock solution preparation, storage recommendations, and an overview of its mechanism of action with accompanying pathway and workflow diagrams.

Physicochemical Properties of Cipralisant Maleate

Cipralisant Maleate is typically supplied as a white to off-white solid powder.^{[1][4]} It is crucial to understand its physical and chemical characteristics for accurate preparation of solutions.

Property	Value	References
Chemical Name	4-[(1R,2R)-2-(5,5-dimethyl-1-hexynyl)cyclopropyl]imidazole maleate (1:1)	
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₄	
Molecular Weight	332.40 g/mol	
CAS Number	223420-20-0	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥100 mg/mL)	

Application Notes: Mechanism of Action

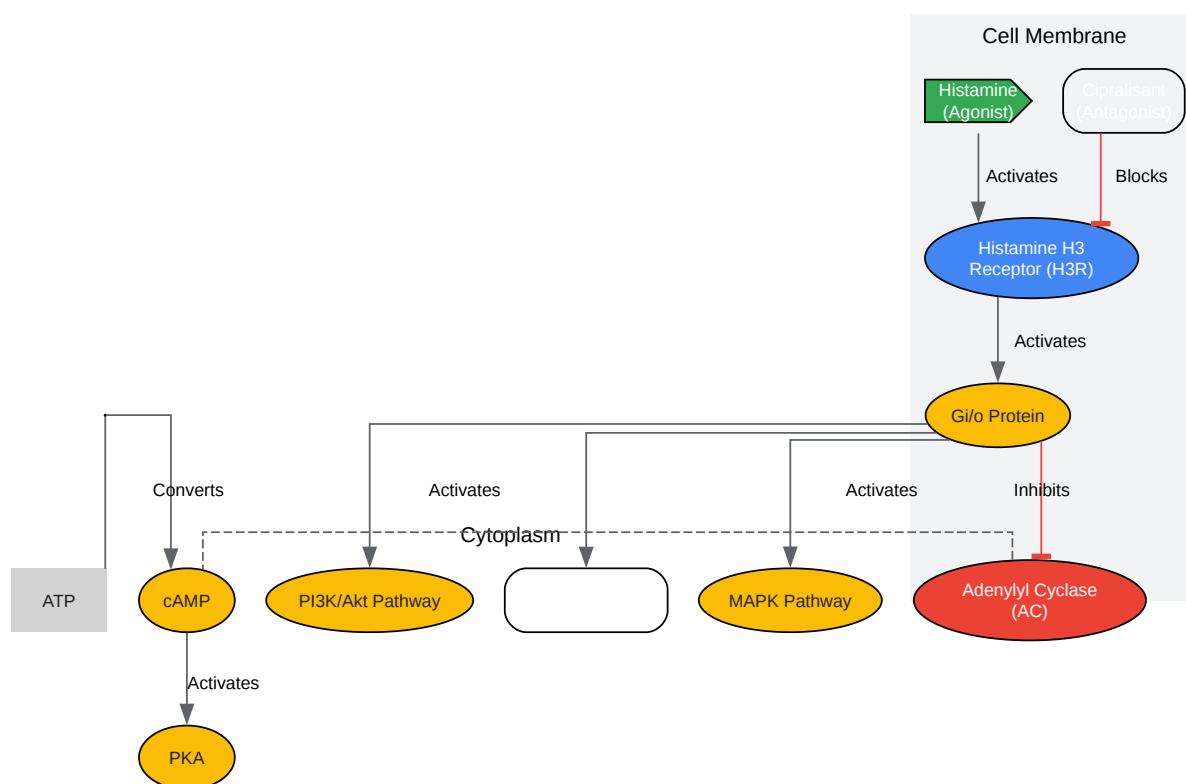
Cipralisant exhibits complex pharmacology. It is a high-affinity histamine H3 receptor ligand ($K_i = 0.47$ nM for rat H3R) that acts as a potent antagonist in vivo but can behave as a partial or full agonist in certain in vitro systems.

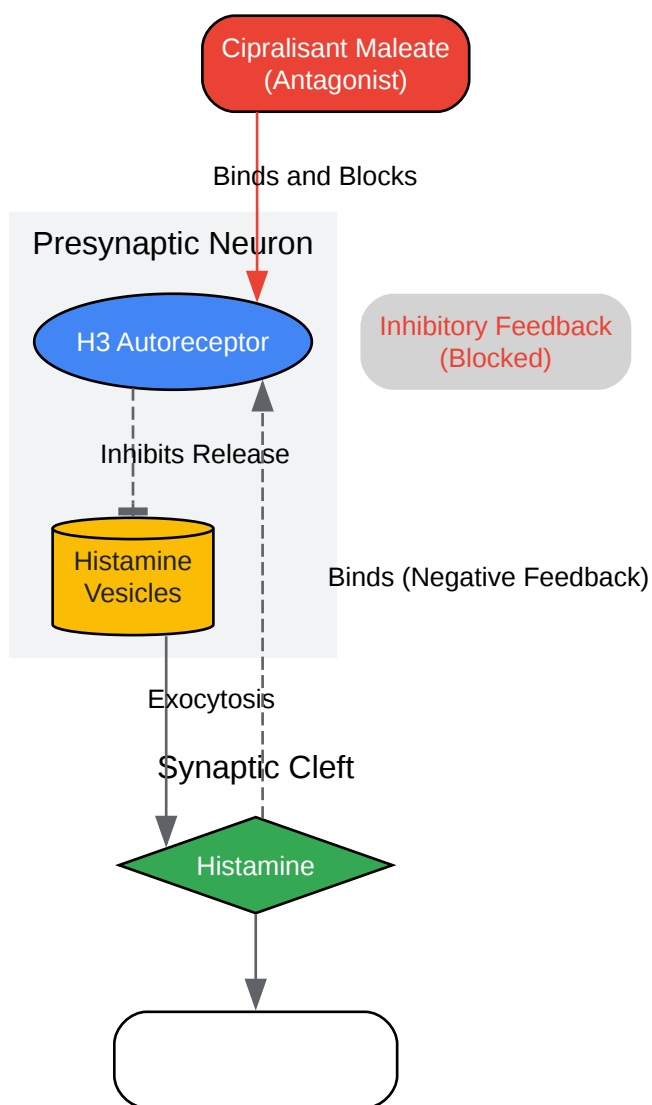
The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

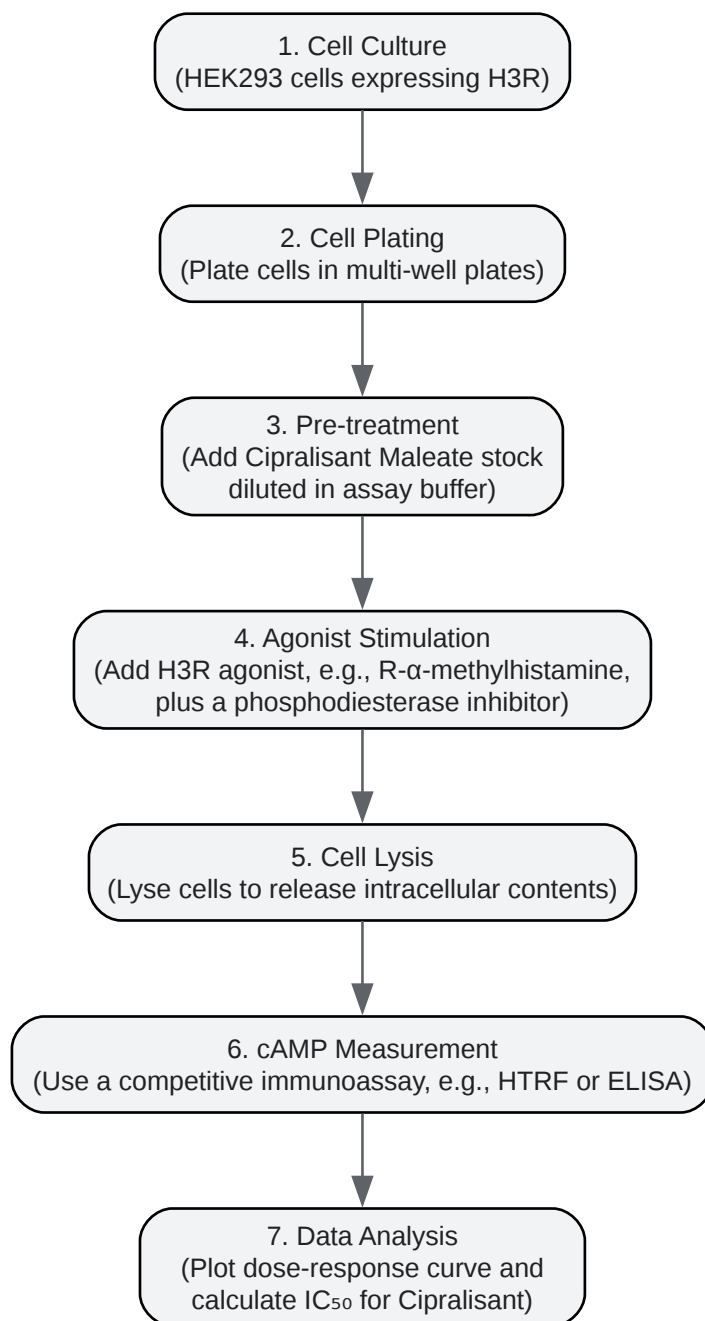
As an antagonist, Cipralisant blocks the constitutive activity of the H3 receptor and the binding of endogenous histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters in the brain, which is believed to be the basis for its potential therapeutic effects in cognitive disorders like ADHD and Alzheimer's disease.

Signaling Pathways and Workflows

The diagrams below illustrate the key signaling pathway of the H3 receptor and the experimental logic for using **Cipralisant Maleate**.







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